molecular formula C17H19NO6S B14542683 1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene CAS No. 62022-00-8

1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene

Cat. No.: B14542683
CAS No.: 62022-00-8
M. Wt: 365.4 g/mol
InChI Key: BUTQXCZUQFASKN-UHFFFAOYSA-N
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Description

1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group, a peroxy group, and a sulfonyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene typically involves multiple steps. One common approach is the nitration of a suitable benzene derivative followed by the introduction of the peroxy and sulfonyl groups. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent steps involve the reaction of the nitrobenzene derivative with appropriate reagents to introduce the peroxy and sulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactive nature of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene undergoes various chemical reactions, including:

    Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro and sulfonyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while oxidation of the peroxy group can lead to various oxidized derivatives.

Scientific Research Applications

1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the peroxy group can act as an oxidizing agent. The sulfonyl group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitro-2-propylbenzene
  • 1-Nitro-4-(2-nitro-propenyl)-benzene
  • Phenyl-2-nitropropene

Uniqueness

1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both a peroxy and a sulfonyl group on the same molecule is relatively uncommon and provides unique opportunities for chemical transformations and applications.

Properties

CAS No.

62022-00-8

Molecular Formula

C17H19NO6S

Molecular Weight

365.4 g/mol

IUPAC Name

1-nitro-4-[2-(2-phenylpropan-2-ylperoxy)ethylsulfonyl]benzene

InChI

InChI=1S/C17H19NO6S/c1-17(2,14-6-4-3-5-7-14)24-23-12-13-25(21,22)16-10-8-15(9-11-16)18(19)20/h3-11H,12-13H2,1-2H3

InChI Key

BUTQXCZUQFASKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)OOCCS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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